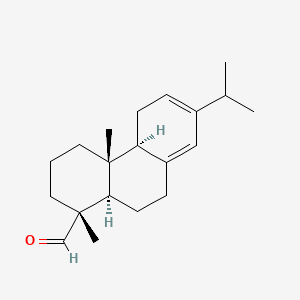
Levopimaradienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levopimaradienal is a carbotricyclic compound and an abietane diterpenoid.
Applications De Recherche Scientifique
Introduction to Levopimaradienal
This compound is a naturally occurring compound classified within the terpenoid family, specifically a sesquiterpene. It has garnered attention due to its diverse applications in various scientific fields, including pharmacology, agriculture, and biochemistry. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
- Anti-inflammatory Effects : Studies have shown that compounds derived from this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : this compound exhibits activity against various pathogens, indicating its potential as a natural antimicrobial agent .
Agricultural Uses
In agriculture, this compound is recognized for its role in plant defense mechanisms. It is involved in the biosynthesis of terpenoids that protect plants from pests and diseases.
- Plant Defense Mechanisms : Research has demonstrated that this compound contributes to the production of secondary metabolites that enhance plant resilience against herbivores and pathogens .
- Pesticidal Properties : The compound has been evaluated for its effectiveness as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides .
Biochemical Research
This compound serves as a model compound in biochemical studies aimed at understanding terpenoid biosynthesis.
- Terpenoid Biosynthesis Pathways : Investigations into the enzymatic pathways involving this compound have revealed insights into the genetic regulation of terpenoid production in plants .
- Gene Expression Studies : The cloning of the levopimaradiene synthase gene (GbLPS2) from Ginkgo biloba has provided a basis for studying the regulation of terpenoid biosynthesis under various environmental conditions .
Table 1: Pharmacological Properties of this compound
| Property | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Activity against pathogens | |
| Cytotoxicity | Selective toxicity to cancer cells |
Table 2: Agricultural Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Plant Defense | Enhances resistance to pests | |
| Biopesticide | Natural pesticide alternative |
Case Study 1: Anti-inflammatory Effects
A study conducted by Sofo et al. (2019) demonstrated that extracts containing this compound significantly reduced inflammation markers in vitro. This research supports the compound's potential application in developing anti-inflammatory drugs .
Case Study 2: Agricultural Efficacy
In a field trial reported by Korovetska et al. (2016), crops treated with this compound derivatives showed a marked decrease in pest infestation compared to untreated controls. This highlights its efficacy as a natural pesticide .
Case Study 3: Biochemical Pathway Analysis
Research by Zhang et al. (2021) on the GbLPS2 gene revealed that exogenous application of methyl jasmonate significantly increased levopimaradiene production in Ginkgo biloba. This finding underscores the compound's role in plant biochemistry and its potential for genetic engineering applications .
Propriétés
Numéro CAS |
103654-28-0 |
|---|---|
Formule moléculaire |
C20H30O |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,12-14,17-18H,5,7-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
Clé InChI |
QAOPEXQKBQUUSQ-LWYYNNOASA-N |
SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
SMILES isomérique |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C |
SMILES canonique |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















